

The Discovery and Development of SHS4121705: A Mitochondrial Uncoupler for Metabolic Disease

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Compound of Interest		
Compound Name:	SHS4121705	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SHS4121705 is a novel small molecule mitochondrial uncoupler that has emerged from the optimization of the pioneering BAM15 scaffold. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SHS4121705. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mitochondrial uncoupling for metabolic diseases, with a particular focus on non-alcoholic steatohepatitis (NASH). All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Rationale for Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that dissipate the proton motive force across the inner mitochondrial membrane, independent of ATP synthase[1][2]. This process uncouples nutrient oxidation from ATP production, leading to an increase in cellular respiration and energy expenditure[1][3]. This mechanism holds significant therapeutic promise for a range of metabolic disorders, including obesity, diabetes, and NASH[1][2][4].



The development of safe and effective mitochondrial uncouplers has been a long-standing challenge. Early compounds like 2,4-dinitrophenol (DNP) were effective for weight loss but were hampered by a narrow therapeutic window and significant toxicity[2]. The discovery of BAM15, a highly potent and mitochondria-selective uncoupler, represented a significant advancement in the field[1][2]. **SHS4121705** was developed as a second-generation analog of BAM15, aiming to improve upon its pharmacokinetic properties while retaining its beneficial uncoupling activity[1][5].

The Discovery of SHS4121705: A Second-Generation BAM15 Analog

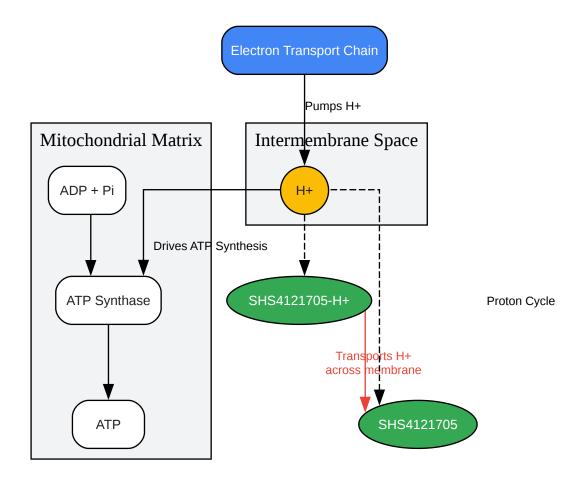
The development of **SHS4121705** was a result of a targeted structure-activity relationship (SAR) study centered on the BAM15 scaffold[1]. The core strategy involved substituting one of the aniline groups of BAM15 with a hydroxyl moiety. This modification was intended to introduce a protonable hydroxyl group to act as the proton transporter across the mitochondrial inner membrane[4].

While maintaining the [1][3][5] oxadiazolo [3,4-b] pyrazine core of BAM15, the incorporation of a hydroxy group led to the identification of **SHS4121705**[1][5]. This structural change resulted in a compound with improved aqueous solubility and more favorable pharmacokinetic properties compared to its predecessors [2].

Mechanism of Action: A Protonophore in the Inner Mitochondrial Membrane

SHS4121705 functions as a mitochondrial uncoupler by acting as a protonophore[4]. It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (proton motive force) that is normally used by ATP synthase to produce ATP[1][2]. This uncoupling of respiration from ATP synthesis forces the cell to increase its rate of substrate oxidation to compensate for the reduced efficiency of ATP production, thereby increasing the overall metabolic rate[2].





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Figure 1: Mechanism of mitochondrial uncoupling by SHS4121705.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for SHS4121705.

In Vitro Activity	
Parameter	Value
Target	Mitochondrial Uncoupling
Assay	Oxygen Consumption Rate (OCR)
Cell Line	L6 Rat Myoblasts
EC50	4.3 μM[3][4][6]



In Vivo Pharmacokinetics (Mouse)	
Parameter	Value
Half-life (t1/2)	5.7 hours[1][5]
Cmax	81 μM[2]
Key Tissue Distribution	Primarily localized in the liver[1][5]
In Vivo Efficacy (STAM Mouse Model of NASH)	
Parameter	Observation
Dosage	25 mg/kg/day[3][4]
Liver Triglycerides	Lowered[3][4]
Alanine Aminotransferase (ALT)	Improved (Lowered)[3][4]
NAFLD Activity Score (NAS)	Reduced by two points[2][3][4]
Fibrosis	Improved[3][4]
Body Temperature	No significant changes observed[3][4]
Food Intake	No significant changes observed[3][4]

Experimental ProtocolsOxygen Consumption Rate (OCR) Assay

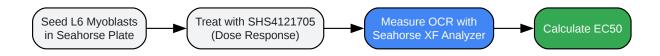
This assay measures the rate of cellular respiration and is a direct indicator of mitochondrial activity. An increase in OCR in response to a compound is a hallmark of mitochondrial uncoupling.

Methodology:

• Cell Culture: L6 rat myoblasts are seeded in Seahorse XF cell culture microplates.



- Compound Treatment: Cells are treated with various concentrations of SHS4121705
 (typically a dose range from 0.37 to 200 μM) for a specified period (e.g., 90 minutes)[2].
- Seahorse XF Analysis: The oxygen consumption rate is measured using an Agilent Seahorse XF Analyzer. The instrument creates a transient microchamber to measure the concentration of dissolved oxygen in the medium in real-time.
- Data Analysis: The OCR values are plotted against the compound concentration to determine the EC50, which is the concentration of the compound that elicits 50% of the maximal response.



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Figure 2: Workflow for the Oxygen Consumption Rate (OCR) assay.

STAM Mouse Model of Nonalcoholic Steatohepatitis (NASH)

The STAM™ model is a widely used chemically-induced mouse model that recapitulates many of the key features of human NASH, including steatosis, inflammation, and fibrosis.

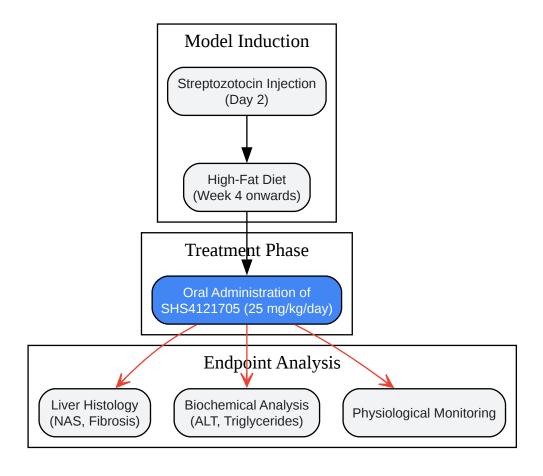
Methodology:

- Model Induction: Male C57BL/6J mice are injected with streptozotocin at 2 days of age to induce a diabetic state. At 4 weeks of age, they are started on a high-fat diet to induce obesity and steatosis. This combination leads to the development of NASH-like pathology.
- Compound Administration: SHS4121705 is administered orally at a dose of 25 mg/kg/day for a defined treatment period (e.g., 21 days)[6].
- Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
 - Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to evaluate the NAFLD Activity Score (NAS) and the degree of



fibrosis.

- Biochemical Analysis: Blood samples are collected to measure levels of liver enzymes such as alanine aminotransferase (ALT). Liver tissue is homogenized to measure triglyceride content.
- Physiological Monitoring: Body weight, food intake, and body temperature are monitored throughout the study.



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Figure 3: Experimental workflow for the STAM mouse model of NASH.

Discussion and Future Directions

The discovery and preclinical evaluation of **SHS4121705** have demonstrated its potential as a therapeutic agent for NASH[3][4]. Its efficacy in the STAM mouse model, a recognized model of the disease, is promising[1][3][4]. The observed improvements in liver triglycerides, ALT levels,



NAFLD activity score, and fibrosis, without significant effects on body temperature or food intake, suggest a favorable therapeutic profile[3][4].

However, it is important to note that the STAM model is a chemically induced model and may not fully replicate the complex pathology of human NASH[1][5]. Further studies in more clinically relevant models of MASH are warranted[1]. Additionally, while **SHS4121705** showed excellent liver exposure, it was not effective in obesity models, in contrast to the related compound SHM115 which had greater distribution in adipose tissues[2]. This highlights the importance of tissue distribution in determining the therapeutic application of mitochondrial uncouplers.

Future research should focus on:

- Evaluating the efficacy of SHS4121705 in other preclinical models of NASH that more closely mimic the human disease.
- Conducting detailed toxicology and safety pharmacology studies to establish a clear therapeutic window.
- Investigating the long-term effects of mitochondrial uncoupling with SHS4121705.
- Exploring the potential for combination therapies to enhance its therapeutic efficacy.

Conclusion

SHS4121705 is a promising second-generation mitochondrial uncoupler that has demonstrated significant efficacy in a preclinical model of NASH. Its development from the BAM15 scaffold highlights the potential of targeted chemical modifications to improve the pharmacokinetic and therapeutic properties of this class of compounds. The data presented in this technical guide provide a solid foundation for further research and development of **SHS4121705** as a potential treatment for NASH and other metabolic diseases.

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